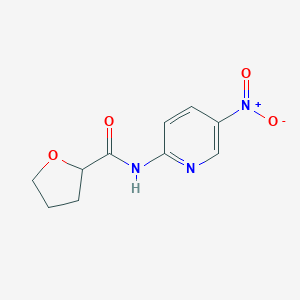
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide is a chemical compound with the molecular formula C10H11N3O4. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a tetrahydrofuran ring via a carboxamide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)oxolane-2-carboxamide typically involves the nitration of 2-pyridinecarboxamide followed by the cyclization with tetrahydrofuran. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The subsequent cyclization step may involve the use of catalysts to ensure the formation of the desired tetrahydrofuran ring .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of efficient catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include halides and amines, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-nitropyridin-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with nucleic acids and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide: Characterized by the presence of a nitro group on the pyridine ring.
N-{5-amino-2-pyridinyl}tetrahydro-2-furancarboxamide: Similar structure but with an amino group instead of a nitro group.
N-{5-chloro-2-pyridinyl}tetrahydro-2-furancarboxamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for various applications, particularly in the fields of medicine and biology .
Propriétés
Formule moléculaire |
C10H11N3O4 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c14-10(8-2-1-5-17-8)12-9-4-3-7(6-11-9)13(15)16/h3-4,6,8H,1-2,5H2,(H,11,12,14) |
Clé InChI |
HQJCQJRUKQPOMY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B332928.png)
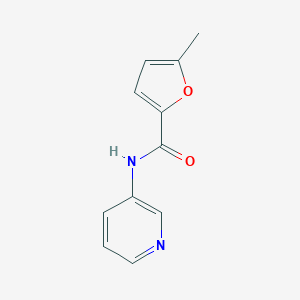
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B332931.png)
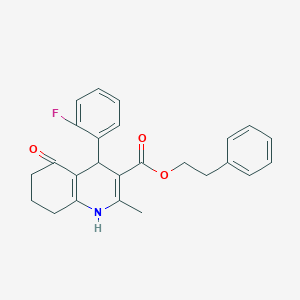
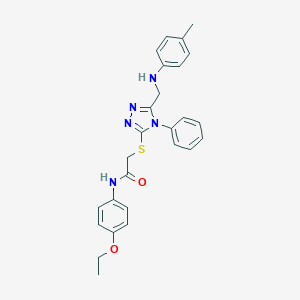
![6-Tert-butyl-2-[(2,6-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B332935.png)
![Isopropyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332936.png)
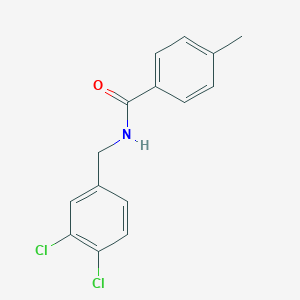
![6-Methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B332939.png)
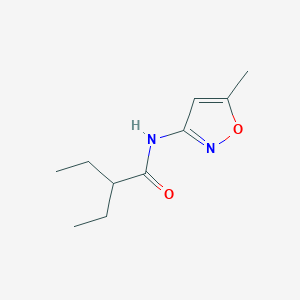
![10-[(4-chlorophenyl)acetyl]-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332941.png)
![9,9-Dimethyl-5-(2-methylpropanoyl)-6-(5-nitro-2-thienyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B332942.png)
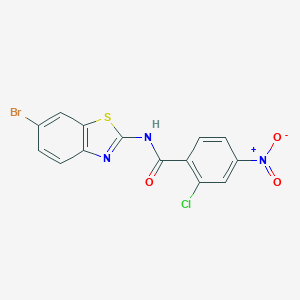
![6-Tert-pentyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B332945.png)
